Tau Peptide (268-282) Trifluoroacetate
Description
Overview of Microtubule-Associated Protein Tau in Neuronal Physiology
Tau is a member of the family of microtubule-associated proteins (MAPs) that is predominantly expressed in neurons. nih.gov In a healthy nervous system, Tau's primary function is to bind to and stabilize microtubules, which are crucial components of the neuronal cytoskeleton. nih.govportlandpress.comfrontiersin.org These microtubules act as tracks for the transport of essential molecules and organelles along the axon, and Tau's stabilizing effect is vital for maintaining neuronal structure and function. portlandpress.comnih.gov
Encoded by the MAPT gene on chromosome 17, Tau protein exists in six different forms, or isoforms, in the adult human brain, created through a process called alternative splicing. nih.govportlandpress.comnih.govpharma-industry-review.com These isoforms differ primarily in the composition of their microtubule-binding region (MTBR). frontiersin.orgnih.gov The function of Tau is tightly regulated by post-translational modifications, with phosphorylation being the most significant. nih.govfrontiersin.org In a physiological state, a delicate balance of phosphorylation and dephosphorylation controls Tau's affinity for microtubules, ensuring proper neuronal activity. royalsocietypublishing.orgpharmaceutical-networking.com
| Feature | Description |
| Protein Family | Microtubule-Associated Protein (MAP) |
| Primary Location | Axons of neurons portlandpress.com |
| Primary Function | Promotes assembly and stabilizes microtubules nih.govnih.gov |
| Gene | MAPT (located on chromosome 17) royalsocietypublishing.orgnih.gov |
| Isoforms | Six in the adult human brain, resulting from alternative splicing nih.govpharma-industry-review.com |
| Key Regulation | Post-translational modifications, especially phosphorylation nih.govfrontiersin.org |
Pathological Role of Tau Aggregation in Neurodegenerative Diseases (Tauopathies)
A group of neurodegenerative disorders, collectively termed "tauopathies," are characterized by the abnormal aggregation of Tau protein. nih.govnews-medical.netwikipedia.org Alzheimer's disease is the most well-known tauopathy, but the group also includes progressive supranuclear palsy, corticobasal degeneration, and frontotemporal dementia. news-medical.netwikipedia.orgrsc.org In these diseases, Tau becomes abnormally hyperphosphorylated, causing it to detach from microtubules. pharma-industry-review.comnews-medical.netwikipedia.org This detachment leads to microtubule instability and disrupts essential neuronal processes. nih.gov The unbound, hyperphosphorylated Tau protein is then prone to misfolding and aggregating into insoluble structures. nih.govnews-medical.net
The accumulation of these toxic Tau aggregates is strongly correlated with neuronal dysfunction and the severity of dementia in Alzheimer's disease. news-medical.netjci.org This has made the process of Tau aggregation a significant focus of research for understanding disease mechanisms and developing potential therapeutic strategies. jci.orgnih.gov
Formation of Neurofibrillary Tangles and Paired Helical Filaments
Once detached from microtubules, hyperphosphorylated Tau monomers begin to self-assemble into complex, insoluble aggregates. news-medical.netwikipedia.org The initial structures formed are called paired helical filaments (PHFs), which are characteristically twisted, ribbon-like structures approximately 10 to 20 nm in width. pnas.orgnih.gov These PHFs are the primary building blocks of the larger intracellular inclusions known as neurofibrillary tangles (NFTs). pharma-industry-review.comwikipedia.orgpnas.org
NFTs are a defining pathological hallmark of Alzheimer's disease and other tauopathies. wikipedia.orgpnas.org The formation of these aggregates is a multi-step process that begins with the dimerization of Tau molecules, which then acts as a nucleus for the assembly of larger filaments. pnas.org The presence and density of NFTs in specific brain regions are closely linked to the progression of neurodegeneration and cognitive decline. pnas.org
| Aggregate Type | Description |
| Paired Helical Filaments (PHFs) | The fundamental fibrous structures formed from the aggregation of hyperphosphorylated Tau protein. They appear as two strands wound around each other. pnas.orgnih.gov |
| Straight Filaments (SFs) | A less common structural variant of abnormal filaments found in tangles, sharing a common subunit with PHFs. nih.gov |
| Neurofibrillary Tangles (NFTs) | Dense, insoluble bundles of PHFs that accumulate inside neurons, disrupting cellular function. wikipedia.orgpnas.org |
Concept of Prion-like Propagation of Tau Pathology
Emerging evidence supports the hypothesis that Tau pathology spreads throughout the brain in a "prion-like" manner. nih.govnih.gov This concept suggests that misfolded, aggregated Tau can act as a "seed," inducing normally folded Tau proteins in neighboring, interconnected neurons to adopt the same pathological conformation. nih.govresearchgate.net
This templated misfolding initiates a self-propagating cycle, allowing the pathology to spread from one brain region to another along established neural networks. nih.govresearchgate.net The process involves the release of Tau seeds from a "donor" cell, their uptake by a "recipient" cell, and the subsequent recruitment and aggregation of the recipient cell's native Tau. nih.gov This prion-like transmission is thought to explain the stereotypical progression of Tau pathology observed in the brains of patients with Alzheimer's disease. researchgate.net
Identification and Significance of Aggregation-Promoting Hotspots within Tau Protein
The aggregation of the full-length Tau protein is not a random process. Specific short segments within the protein's sequence, known as "hotspots" or aggregation-prone motifs, are critical for initiating and driving the aggregation process. nih.govresearchgate.net These regions have a high tendency to form a specific structure called a β-sheet, which is a key feature of amyloid fibrils like PHFs. nih.gov
Research has identified two hexapeptide (six-amino-acid) motifs within the microtubule-binding region of Tau as the primary drivers of its aggregation. nih.govacs.org These motifs are essential for the intermolecular interactions that lead to the formation of the core of the Tau filament. nih.gov
Specificity of the Tau Peptide (268-282) Region (e.g., VQIINK motif) in Tauopathy Research
The Tau peptide (268-282) region is of particular interest in tauopathy research because it contains one of the most potent aggregation-promoting motifs. This region falls within the second repeat (R2) of the microtubule-binding domain. frontiersin.org
Within this sequence lies the hexapeptide ²⁷⁵VQIINK²⁸⁰ . pharmaceutical-networking.comnih.gov Structural and biochemical studies have demonstrated that this VQIINK motif is a powerful driver of Tau aggregation, even more so than the other key hexapeptide motif, ³⁰⁶VQIVYK³¹¹ (located in repeat R3). nih.govacs.orgrcsb.org The VQIINK segment readily forms a stable "steric zipper" structure, which provides the spine for the amyloid fibril and templates the aggregation of the full-length Tau protein. nih.govacs.org Because of its critical role in initiating aggregation, the Tau peptide (268-282) and specifically the VQIINK motif within it, serve as crucial tools and targets in research aimed at understanding and inhibiting Tau pathology. nih.govrcsb.org
| Key Aggregation Motifs in Tau Protein |
| ²⁷⁵VQIINK²⁸⁰ (in repeat R2) researchgate.netnih.gov |
| ³⁰⁶VQIVYK³¹¹ (in repeat R3) researchgate.netnih.gov |
Research indicates the VQIINK motif is a more powerful driver of Tau aggregation. nih.govacs.org
Properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2R)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H125N23O19.C2HF3O2/c1-9-40(7)59(69(110)90-49(32-54(79)98)66(107)87-45(19-12-15-27-74)62(103)86-46(20-13-16-28-75)63(104)91-50(72(113)114)30-38(3)4)94-70(111)60(41(8)10-2)93-65(106)47(22-24-52(77)96)88-68(109)58(39(5)6)92-64(105)44(18-11-14-26-73)85-57(101)36-82-55(99)34-81-56(100)35-83-67(108)51-21-17-29-95(51)71(112)48(23-25-53(78)97)89-61(102)43(76)31-42-33-80-37-84-42;3-2(4,5)1(6)7/h33,37-41,43-51,58-60H,9-32,34-36,73-76H2,1-8H3,(H2,77,96)(H2,78,97)(H2,79,98)(H,80,84)(H,81,100)(H,82,99)(H,83,108)(H,85,101)(H,86,103)(H,87,107)(H,88,109)(H,89,102)(H,90,110)(H,91,104)(H,92,105)(H,93,106)(H,94,111)(H,113,114);(H,6,7)/t40-,41-,43-,44-,45-,46-,47-,48-,49+,50-,51-,58-,59-,60-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZHWRHXVGITJP-XEFRUYGVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H126F3N23O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1730.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Tau Peptide 268 282 Aggregation and Fibrillization
Kinetics of Tau Peptide (268-282) Self-Assembly and Induced Aggregation
The self-assembly of Tau peptide (268-282) into larger, ordered structures is a complex process that can be monitored over time to understand its kinetics. This process is often studied in vitro to gain insights into the fundamental mechanisms that may be at play in disease.
Elucidation of Lag, Growth, and Plateau Phases in Aggregation
The aggregation of Tau peptide (268-282) typically follows a sigmoidal curve, which can be divided into three distinct phases: the lag phase, the growth or exponential phase, and the plateau or saturation phase. nih.govdovepress.comresearchgate.net
Lag Phase: This initial phase is a period where there is no significant increase in the number of aggregates. nih.gov It is considered the rate-limiting step of the aggregation process and represents the time required for the formation of stable, aggregation-competent nuclei from soluble peptide monomers. nih.govrsc.org The duration of this phase can be influenced by various factors, including the concentration of the peptide. nih.gov
Growth Phase: Following the lag phase, there is a rapid increase in the number and size of aggregates. nih.gov This exponential phase is characterized by the elongation of the nuclei through the addition of more peptide monomers. researchgate.net The slope of this phase reflects the net growth rate of the amyloid fibrils. nih.gov
Plateau Phase: Eventually, the aggregation process reaches a steady state where the number of aggregates remains relatively constant. nih.gov This phase is reached when the pool of soluble, aggregation-competent monomers is depleted, and a dynamic equilibrium is established between the monomers and the aggregated fibrils. researchgate.net The height of the plateau is dependent on the initial concentration of the seeding-competent tau. nih.gov
Factors Influencing Aggregation Rate and Extent
Several factors can significantly influence the rate and extent of Tau peptide (268-282) aggregation. Understanding these factors is crucial for deciphering the conditions that promote pathological fibril formation.
Concentration: The concentration of the Tau peptide is a critical determinant of aggregation kinetics. Higher concentrations of the peptide can lead to a shorter lag phase and a higher plateau of aggregate formation. nih.govdovepress.com
Presence of Seeds: The addition of pre-formed amyloid fibrils, or "seeds," can dramatically accelerate the aggregation process by bypassing the slow nucleation phase. nih.gov This seeding phenomenon is a key feature of prion-like propagation mechanisms implicated in tauopathies. nih.govfrontiersin.org
Inducers: In vitro, the aggregation of full-length Tau and its fragments is often induced by the addition of polyanionic molecules like heparin, RNA, or arachidonic acid. nih.gov These inducers are thought to facilitate the conformational changes required for aggregation.
Environmental Conditions: Factors such as temperature and ionic strength can also modulate aggregation. rsc.orgmdpi.com For instance, an increase in temperature can decrease the duration of the fibril exponential phase. dovepress.com
Mutations and Isoform Composition: Naturally occurring isoforms of the Tau protein exhibit different aggregation propensities. nih.gov Mutations within the Tau gene can also alter aggregation kinetics, with some mutations leading to significantly shorter lag times. nih.gov
Influence of Post-Translational Modifications on Tau Peptide (268-282) Aggregation Propensity
Post-translational modifications (PTMs) are chemical alterations to a protein after its synthesis, and they play a crucial role in regulating Tau's function and pathology. nih.govrjraap.comnih.govjdigitaldiagnostics.com A variety of PTMs have been identified on Tau, including phosphorylation, acetylation, ubiquitination, and citrullination, which can significantly impact the aggregation propensity of the Tau peptide (268-282). nih.govnih.govbmbreports.orgresearchgate.net
Phosphorylation at Sites within or Adjacent to the (268-282) Region
Phosphorylation, the addition of a phosphate (B84403) group, is the most studied PTM of Tau. stressmarq.com While hyperphosphorylation is a hallmark of tauopathies, its effect on aggregation is complex and site-dependent. mdpi.combmbreports.orgresearchgate.net
Phosphorylation within the microtubule-binding region, which includes the (268-282) sequence, can decrease Tau's affinity for microtubules, thereby increasing the pool of soluble Tau available for aggregation. rsc.org
Phosphorylation at specific sites, such as Ser262, is considered an early event in tau aggregation. upenn.edu
However, phosphorylation at other sites, particularly those flanking the aggregation-prone regions, can also influence the process. biorxiv.org Some studies suggest that phosphorylation can even have a protective role by inhibiting aggregation. nih.gov
Acetylation and its Impact on Tau Peptide (268-282) Fibril Formation
Acetylation, the addition of an acetyl group to lysine (B10760008) residues, has emerged as a critical PTM in tauopathies. stressmarq.com The region encompassing Tau (268-282) contains lysine residues, such as K280 and K281, that are known to be acetylated in disease. nih.gov
Acetylation at K280, located within the VQIINK motif, has been shown to directly promote the aggregation of Tau. nih.govbmbreports.org This modification may neutralize the positive charge of lysine, altering local conformation and promoting beta-sheet formation.
Studies using acetylated tau fragments have demonstrated that specific patterns of acetylation can drive rapid fibril assembly. bohrium.com For instance, acetylation at both K274 and K280 has a significant impact on fibrillization kinetics. nih.gov
Conversely, acetylation at other lysine residues, such as K321, has been reported to decrease the level of tau aggregates. mdpi.com This highlights the site-specific nature of acetylation's influence. nih.gov
Other Relevant Post-Translational Modifications (e.g., Ubiquitination, Citrullination)
Besides phosphorylation and acetylation, other PTMs can also modulate the aggregation of the Tau peptide (268-282).
Ubiquitination: The addition of ubiquitin, a small regulatory protein, to lysine residues is often associated with protein degradation. stressmarq.com However, ubiquitinated Tau is also found in the neurofibrillary tangles of Alzheimer's disease brains. nih.gov It is thought that ubiquitination may occur after the initial formation of fibrils. nih.gov The interplay between acetylation and ubiquitination is also a factor, as acetylation can block ubiquitination sites. nih.gov
Citrullination: This modification involves the conversion of arginine residues to citrulline. While less studied in the context of the (268-282) peptide specifically, citrullination of Tau has been implicated in tauopathies.
Glycation and Nitration: Non-enzymatic modifications such as glycation (the addition of sugar molecules) and nitration (the addition of a nitro group) can also affect Tau aggregation. nih.govupenn.edu Glycation has been shown to enhance Tau amyloidogenesis in vitro, while nitration can either promote or inhibit aggregation depending on the modified residue. nih.govnih.gov
Table of Factors Influencing Tau Peptide (268-282) Aggregation
| Factor | Effect on Aggregation | Key Findings |
| Peptide Concentration | Increased concentration accelerates aggregation and increases the final amount of aggregates. nih.govdovepress.com | Shorter lag phase and higher plateau at higher concentrations. nih.gov |
| Seeding | Dramatically accelerates aggregation by bypassing the nucleation step. nih.gov | A key aspect of the prion-like spread of tau pathology. nih.govfrontiersin.org |
| Inducers (e.g., Heparin) | Facilitate the conformational changes necessary for aggregation in vitro. nih.gov | Often required to induce aggregation of full-length Tau and its fragments. nih.gov |
| Temperature | Higher temperatures can decrease the duration of the exponential growth phase. dovepress.com | Aggregation kinetics are thermodynamically dependent. dovepress.com |
| Phosphorylation | Site-dependent; can promote or inhibit aggregation. rsc.orgnih.gov | Phosphorylation at Ser262 is an early event in aggregation. upenn.edu |
| Acetylation (at K280) | Promotes aggregation and fibril formation. nih.govbmbreports.orgnih.gov | Specific acetylation patterns can drive rapid assembly. bohrium.com |
| Ubiquitination | Found in mature tangles; may occur after fibril formation. nih.gov | Can be blocked by acetylation at the same lysine residues. nih.gov |
Role of Inducers in Tau Peptide (268-282) Aggregation (e.g., Heparin, Polyanions)
Under physiological conditions, the tau protein is highly soluble and does not spontaneously aggregate, largely due to the high positive charge density that prevents intermolecular association. rsc.org However, the aggregation process can be initiated in vitro by a variety of cofactors, most notably polyanionic molecules. mdpi.com These inducers are thought to play a crucial role by neutralizing the positive charges on tau, particularly within the repeat domains, thereby reducing electrostatic repulsion and facilitating the conformational changes necessary for aggregation. biorxiv.org
Heparin, a sulfated glycosaminoglycan, is the most commonly used and extensively studied polyanionic inducer of tau aggregation. nih.gov It is believed to act as a template, bringing tau molecules into close proximity and promoting the formation of a nucleus for fibril formation. nih.gov The interaction with heparin induces a conformational shift in the tau protein, leading to the formation of β-sheet structures within aggregation-prone regions like the 275VQIINK280 motif contained in the 268-282 peptide sequence. mdpi.com
Besides heparin, a diverse range of other polyanions can also induce tau aggregation, including other glycosaminoglycans, RNA, and acidic peptides. mdpi.commdpi.com The efficacy of these inducers can vary depending on their chemical features, such as their length and charge density. biorxiv.orgnih.gov For instance, longer heparin chains are more potent inducers of tau fibrillization compared to shorter fragments. nih.gov The specific polyanion used can also influence the kinetics of aggregation and the morphology of the resulting fibrils. biorxiv.org While some inducers may primarily accelerate the nucleation phase, others might enhance the elongation of fibrils. biorxiv.org This suggests that different inducers may act on distinct steps of the aggregation pathway.
| Inducer Type | Examples | Proposed Mechanism of Action | Impact on Aggregation |
| Polyanions (Sulfated Glycosaminoglycans) | Heparin, Heparan Sulfate | Neutralize positive charges, act as a molecular template, induce conformational changes. biorxiv.orgnih.gov | Potent inducers of fibrillization, influence aggregation kinetics and fibril morphology. biorxiv.orgnih.gov |
| Nucleic Acids | RNA, DNA | Charge neutralization, provide a scaffold for tau binding. mdpi.com | Can induce tau aggregation and liquid-liquid phase separation. mdpi.com |
| Acidic Peptides/Proteins | Polyglutamate | Electrostatic interactions with positively charged tau residues. mdpi.com | Can promote tau aggregation. mdpi.com |
| Fatty Acids | Arachidonic Acid | Formation of anionic micelles that interact with tau. mdpi.com | Induces the formation of tau filaments, though morphology may differ from heparin-induced fibrils. nih.gov |
Characterization of Soluble Oligomers and Insoluble Fibrils Formed by Tau Peptide (268-282)
The aggregation of tau, including the 268-282 peptide, is a multi-step process that proceeds from soluble monomers through various intermediate species, known as oligomers, to form large, insoluble fibrils. researchgate.netfrontiersin.org These different aggregated forms of tau exhibit distinct structural and biochemical properties.
Soluble Oligomers: Soluble tau oligomers are considered to be early, pre-fibrillar aggregates. frontiersin.org They are typically small, spherical or granular structures that can consist of a few to several dozen tau molecules. mdpi.comfrontiersin.org Atomic force microscopy (AFM) has been used to characterize these oligomers, revealing them as dynamic, globular structures. mdpi.com There is a growing consensus that these soluble oligomers, rather than the large insoluble fibrils, may represent the most neurotoxic species in tauopathies. mdpi.comresearchgate.netnih.gov Different types of oligomers have been identified, including dimers and trimers, which can be either dependent or independent of disulfide bond formation. frontiersin.org Specific antibodies have been developed that can recognize these oligomeric conformations but not monomers or mature fibrils. frontiersin.org
Insoluble Fibrils: Insoluble fibrils represent the end-stage of the tau aggregation pathway and are the primary component of the neurofibrillary tangles (NFTs) found in the brains of individuals with tauopathies. frontiersin.org These fibrils are characterized by a core cross-β-sheet structure, where β-strands run perpendicular to the fibril axis. nih.gov The 275VQIINK280 motif within the 268-282 peptide sequence is a key component of this β-sheet core. Electron microscopy reveals these fibrils as long, unbranched filaments, which can associate to form paired helical filaments (PHFs) or straight filaments (SFs), depending on the specific tauopathy. frontiersin.org While historically considered the main pathological entity, there is increasing evidence to suggest that the large, insoluble fibrils may be relatively inert compared to the smaller, soluble oligomers. researchgate.net
| Characteristic | Soluble Oligomers | Insoluble Fibrils |
| Size | Small (dimers, trimers, up to ~40 molecules) mdpi.comfrontiersin.orgfrontiersin.org | Large, micrometers in length mdpi.com |
| Morphology | Spherical, granular, globular mdpi.comfrontiersin.org | Long, filamentous, often twisted (paired helical filaments) or straight frontiersin.org |
| Structure | Disordered, some β-sheet content mdpi.com | Highly ordered cross-β-sheet core nih.gov |
| Solubility | Soluble in aqueous buffers nih.gov | Insoluble in detergents like sarkosyl frontiersin.org |
| Toxicity | Considered to be the primary toxic species mdpi.comresearchgate.net | May be less toxic than oligomers, potentially representing a protective sequestration of toxic species researchgate.net |
| Detection Methods | Oligomer-specific antibodies, Atomic Force Microscopy (AFM), Size Exclusion Chromatography mdpi.comfrontiersin.org | Electron Microscopy, Thioflavin T fluorescence, Sarkosyl insolubility assays frontiersin.orgfrontiersin.org |
Interactions of Tau Peptide 268 282 with Cellular Components and Other Biomolecules in Pathogenesis
Modulation of Microtubule Dynamics by Tau Peptide (268-282) and Aggregates
The primary physiological function of the Tau protein is to bind to and stabilize neuronal microtubules, which are essential for maintaining cellular structure and facilitating axonal transport. nih.govmdpi.com The MTBR, which includes the 268-282 sequence, is paramount for this function. nih.gov Research indicates that peptides derived from this region can directly influence microtubule stability. For instance, a peptide consisting of residues 274-281 was shown to kinetically stabilize microtubule dynamics in a manner similar to the full-length Tau protein. pnas.org
The binding of Tau to microtubules is a dynamic process involving specific amino acid residues. Nuclear Magnetic Resonance (NMR) spectroscopy and other structural studies have identified key interaction points. The region encompassing residues 269-284 is proposed to directly interact with microtubules. nih.govfrontiersin.org Specifically, residues within and around the 268-282 sequence form critical contacts with tubulin subunits, anchoring the Tau protein to the microtubule lattice. pnas.org This interaction helps to maintain a straight protofilament conformation, promoting microtubule polymerization and stability. mdpi.compnas.org
In pathological conditions, such as Alzheimer's disease, Tau becomes hyperphosphorylated and detaches from microtubules. pnas.orgfrontiersin.org This dissociation leads to microtubule destabilization and disassembly, disrupting axonal transport and contributing to neuronal dysfunction. pnas.orgmdpi.com The unbound Tau, particularly the aggregation-prone MTBR containing the 268-282 sequence, is then free to misfold and aggregate. pnas.org These aggregates are unable to bind to and stabilize microtubules; instead, they are a hallmark of neurofibrillary tangles (NFTs) and are considered toxic to the cell. mdpi.comfrontiersin.org
| Tau Region/Peptide | Key Residues | Interaction with Microtubules | Source |
|---|---|---|---|
| R2 Repeat (contains 268-282) | 269-284 | Proposed direct interaction site based on NMR signal attenuation. | nih.govfrontiersin.org |
| Peptide 274-281 | 274-281 | Kinetically stabilizes steady-state microtubule dynamics. | pnas.org |
| Full MTBR | R1, R2, R3, R4 | Binds at the interface between tubulin heterodimers to stabilize microtubules. | mdpi.compnas.org |
| Hyperphosphorylated Tau | Various, e.g., Ser262 | Phosphorylation reduces binding affinity, leading to detachment from microtubules. | frontiersin.orgmdpi.com |
Interaction with Molecular Chaperones and the Proteostasis Network
The cellular protein homeostasis, or proteostasis, network is responsible for regulating the synthesis, folding, transport, and degradation of proteins, including Tau. nih.govfrontiersin.org Molecular chaperones, a key component of this network, play a crucial role in maintaining Tau in a soluble, functional state and preventing its aggregation. nih.govnih.gov
Several families of chaperones, including heat shock proteins like Hsp70 (and its cognate form Hsc70) and Hsp90, interact with Tau. nih.govmdpi.comnih.gov These chaperones can assist in the proper folding of Tau, facilitate its binding to microtubules, or target it for degradation via the ubiquitin-proteasome system or autophagy. mdpi.comnih.govresearchgate.net For example, the Hsp70/Hsc70 system, in conjunction with the E3 ubiquitin ligase CHIP, can ubiquitinate Tau, marking it for proteasomal degradation. mdpi.comnih.gov
However, in the context of tauopathies, this quality control system can become overwhelmed or impaired. mdpi.com Pathological Tau aggregates have been found to sequester various molecular chaperones, including Hsc70, Hsp70, and Hsp90. nih.gov This sequestration has profound consequences, as it depletes the available pool of functional chaperones, thereby compromising the entire proteostasis network. nih.gov The impairment of chaperone-dependent processes, such as clathrin-mediated endocytosis and general protein folding, can be a direct result of their entrapment within Tau inclusions. nih.gov This suggests a vicious cycle where Tau aggregation impairs the very systems designed to prevent it, leading to further accumulation of toxic species and widespread cellular dysfunction. nih.gov
| Chaperone | Co-Chaperones/Partners | Effect on Tau | Source |
|---|---|---|---|
| Hsp70/Hsc70 | CHIP (E3 Ligase) | Can facilitate Tau degradation via the proteasome or chaperone-mediated autophagy. Binding may also stabilize Tau. | nih.govresearchgate.netmdpi.com |
| Hsp90 | FKBP51, PP5, Cdc37, AHSA1 | Regulates Tau phosphorylation by chaperoning kinases (e.g., Cdk5, GSK3β) and phosphatases (PP5). Can promote Tau degradation or aggregation. | nih.govmdpi.comnih.gov |
| HspB1 (small HSP) | N/A | Preferentially interacts with hyperphosphorylated Tau in the human brain. | mdpi.com |
| CRL5SOCS4 | CUL5, SOCS4 | Identified as a potent E3 ubiquitin ligase complex that modifies Tau levels in human neurons. | biorxiv.org |
Cross-Talk with Other Pathogenic Proteins (e.g., Amyloid-Beta)
In Alzheimer's disease, the pathology of Tau is intricately linked with that of another key protein, Amyloid-Beta (Aβ). nih.gov A large body of evidence supports a synergistic relationship where the accumulation of Aβ exacerbates Tau pathology, and vice versa. nih.govmdpi.com While Aβ plaques and Tau tangles are distinct pathological hallmarks, their molecular constituents can directly interact and influence each other's aggregation pathways. mdpi.commdpi.com
The "amyloid cascade hypothesis" posits that the accumulation of Aβ initiates a cascade of events that includes the hyperphosphorylation and subsequent aggregation of Tau. nih.gov In vitro and in vivo studies have shown that the presence of Aβ oligomers can promote the formation of Tau aggregates. mdpi.comresearchgate.net Computational simulations suggest a direct physical interaction, with specific domains of Tau, namely the R2 and R3 repeats of the MTBR, preferentially binding to Aβ peptides. nih.gov Given that the 268-282 peptide is a core component of the R2 repeat, it is likely a key participant in this pathogenic cross-talk. nih.govnih.gov
This interaction appears to be bidirectional. Not only does Aβ accelerate Tau pathology, but the presence of pathological Tau can also influence Aβ. nih.govresearchgate.net For example, immunotherapies targeting Tau have been shown to also reduce Aβ levels in some models. nih.gov The formation of a direct Aβ-Tau complex has been proposed to prime both Aβ nucleation and Tau hyperphosphorylation, creating a toxic feedback loop that drives neurodegeneration. mdpi.com This interplay suggests that targeting the interaction between these two proteins may be a viable therapeutic strategy for Alzheimer's disease. nih.govnih.gov
| Interaction Aspect | Key Finding | Source |
|---|---|---|
| Aβ Effect on Tau | Aβ accumulation is thought to trigger Tau hyperphosphorylation and aggregation. Aβ oligomers can seed Tau pathology. | nih.govmdpi.com |
| Tau Effect on Aβ | Tau immunotherapies have been shown to reduce Aβ levels in some studies, suggesting a reciprocal relationship. | nih.gov |
| Direct Physical Interaction | Simulations show preferential interaction of Aβ with the R2 and R3 domains of Tau's microtubule-binding region. | nih.gov |
| Pathological Consequence | The synergistic interaction accelerates the formation of both plaques and tangles, enhancing neurotoxicity and neuronal loss. | mdpi.comresearchgate.net |
Interactions with Other Cellular Constituents (e.g., Nucleic Acids, Cytoskeletal Elements)
Beyond its primary role with microtubules, the Tau protein engages with a variety of other cellular components, and these interactions are increasingly recognized as important for both its physiological and pathological functions. nih.govrsc.org
Nucleic Acids: Tau has been found to localize to the cell nucleus and interact directly with both DNA and RNA. rsc.orgfrontiersin.orgnih.gov This interaction is thought to play a role in protecting nucleic acids from oxidative damage, maintaining genomic integrity, and potentially regulating gene transcription. rsc.orgfrontiersin.orgnih.gov The binding of Tau to nucleic acids can be modulated by its phosphorylation state; hyperphosphorylation, a hallmark of disease, can reduce its ability to bind DNA. mdpi.comnih.gov Furthermore, polyanionic molecules like RNA have been shown in vitro to promote the aggregation of Tau and Tau-derived peptides, suggesting that this interaction could be a nucleating event in the formation of pathological filaments. frontiersin.org
| Interacting Molecule | Nature of Interaction | Functional/Pathological Relevance | Source |
|---|---|---|---|
| DNA/RNA | Direct binding, modulated by phosphorylation. | Physiological: Protects nucleic acids from damage, may regulate transcription. Pathological: RNA can act as a scaffold to promote Tau aggregation. | rsc.orgfrontiersin.orgnih.gov |
| Actin Filaments | Binds via its projection domain, acting as a cross-linker to microtubules. | Helps organize the overall cytoskeleton network. Disrupted in disease. | mdpi.comnih.govmdpi.com |
| Neurofilaments | Serves as a bridge to microtubules. | Allows interconnection of cytoskeletal lattices, restricting microtubule flexibility. | nih.govmdpi.com |
| Plasma Membrane | The projection domain may interact with the neuronal plasma membrane. | Involvement in signal transduction. | nih.govpharmaceutical-networking.com |
Methodological Frameworks for Studying Tau Peptide 268 282 in Research Models
In Vitro Assays for Tau Peptide (268-282) Aggregation
In vitro assays are fundamental for dissecting the molecular mechanisms of Tau Peptide (268-282) aggregation. They provide a simplified, cell-free system to study the kinetics of fibril formation and the morphology of the aggregates, and to screen for potential inhibitory compounds.
Thioflavin T (ThT) is a fluorescent dye widely used to detect and quantify amyloid fibril formation in vitro. royalsocietypublishing.orgmdpi.com The principle of the assay is based on the significant enhancement of ThT fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid aggregates. royalsocietypublishing.orgnih.gov When unbound in solution, the dye has low fluorescence; however, when it intercalates within the β-sheets of tau peptide aggregates, its rotation is restricted, leading to a strong fluorescent signal at approximately 482 nm when excited around 440-450 nm. protocols.ionih.gov
This method is extensively applied to monitor the aggregation kinetics of tau peptides. nih.govresearchgate.net A typical kinetic curve displays a sigmoidal shape with three distinct phases: a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady-state). mdpi.comacs.org By analyzing these kinetics, researchers can assess how different conditions or the presence of inhibitor molecules affect the rate of aggregation. mdpi.com It is crucial to use an optimal ThT concentration, typically in the range of 10-20 µM, as higher concentrations can sometimes interfere with the aggregation process itself. royalsocietypublishing.orgnih.gov
| Parameter | Description | Typical Value/Range |
| Peptide Concentration | Concentration of Tau Peptide (268-282) used in the assay. | 10-100 µM |
| ThT Concentration | Concentration of the fluorescent dye. | 10-50 µM royalsocietypublishing.orgnih.gov |
| Inducer | Polyanionic co-factors like heparin are often used to induce aggregation. | 2.5-30 µM Heparin nih.govprotocols.io |
| Excitation Wavelength | Wavelength used to excite the ThT dye. | 440-450 nm nih.govprotocols.io |
| Emission Wavelength | Wavelength at which the fluorescence emission is measured. | ~480-485 nm royalsocietypublishing.orgnih.gov |
| Temperature | The reaction is typically carried out at physiological temperature. | 37 °C protocols.io |
| Measurement Interval | Frequency of fluorescence readings to generate a kinetic curve. | Every 2-15 minutes protocols.ionih.gov |
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive, no-wash immunoassay technology used for detecting and quantifying protein aggregates in a high-throughput format. nih.govrevvity.com The assay for tau aggregation is typically based on a sandwich immunoassay principle. revvity.combmglabtech.com It utilizes two specific anti-tau antibodies that recognize different epitopes on the tau peptide. One antibody is labeled with a donor fluorophore (e.g., Terbium cryptate), and the second is labeled with an acceptor fluorophore (e.g., d2). revvity.combmglabtech.com
When these antibodies bind to the same tau aggregate, the donor and acceptor are brought into close proximity. Excitation of the donor with a laser or flash lamp leads to Fluorescence Resonance Energy Transfer (FRET) to the acceptor. bmglabtech.com This results in a specific, long-lived fluorescence signal from the acceptor, which is measured after a time delay to reduce background fluorescence. The intensity of the HTRF signal is directly proportional to the amount of aggregated Tau Peptide (268-282). revvity.combmglabtech.com This technology is particularly valuable for screening large libraries of compounds for their ability to inhibit tau aggregation. technologynetworks.com
| Component | Function | Example |
| Tau Aggregate | The target analyte, such as aggregated Tau Peptide (268-282). | Recombinant tau aggregates |
| Donor Antibody | Anti-tau antibody labeled with a long-lifetime fluorophore. | Anti-Tau-Terbium Cryptate revvity.combmglabtech.com |
| Acceptor Antibody | Anti-tau antibody labeled with a FRET-compatible acceptor. | Anti-Tau-d2 revvity.combmglabtech.com |
| Assay Buffer | Provides the optimal chemical environment for antibody binding. | Proprietary diluents |
| Microplate | Typically performed in 96- to 384-well plates for high-throughput analysis. revvity.com | White 384-well low volume plate bmglabtech.com |
Transmission Electron Microscopy (TEM) is a powerful imaging technique used to directly visualize the morphology of protein aggregates at high resolution. Following an in vitro aggregation reaction, a sample containing Tau Peptide (268-282) aggregates is applied to a TEM grid, negatively stained (e.g., with uranyl acetate), and imaged.
TEM analysis provides crucial qualitative information about the structure of the aggregates formed. nih.gov It allows researchers to confirm the presence of amyloid-like fibrils and to characterize their morphology, such as their length, width, and whether they are straight, twisted, or bundled into larger structures. nih.govresearchgate.net This technique can distinguish between amorphous, non-fibrillar aggregates and highly ordered fibrillar structures, which is essential for confirming the amyloidogenic nature of the peptide aggregates observed in ThT assays. acs.orgnih.gov Studies have used TEM to observe the slender, filamentous structures formed by tau peptides, confirming their ability to self-assemble into fibrils. nih.govresearchgate.net
| Aggregate Feature | Description |
| Morphology | The overall shape and structure of the aggregates. Can be fibrillar, globular, or amorphous. umich.edu |
| Fibril Length | The end-to-end measurement of individual filaments. |
| Fibril Width | The diameter of the filaments. |
| Periodicity | The characteristic twisting pattern observed in some amyloid fibrils, like paired helical filaments (PHFs). |
| Aggregate State | Whether fibrils are isolated, clustered, or form extensive networks. |
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and macromolecules in a solution. mdpi.comwyatt.com In the context of Tau Peptide (268-282), DLS is employed to monitor the progression of aggregation by tracking changes in the size of the particles over time. umich.eduamazonaws.com
The technique works by illuminating the sample with a laser and analyzing the fluctuations in the intensity of the scattered light, which are caused by the Brownian motion of the particles. From these fluctuations, the hydrodynamic radius (Rh) of the particles is calculated. As Tau Peptide (268-282) monomers assemble into oligomers and then into larger fibrils, the average hydrodynamic radius of the particles in the solution increases. nih.govnews-medical.net DLS can provide data on the initial size of monomers or pre-aggregates, the rate of aggregate growth, and the size distribution of the final aggregate population, offering complementary kinetic information to ThT assays. news-medical.netnih.gov
| Parameter Measured | Significance for Aggregation | Example Finding |
| Hydrodynamic Radius (Rh) | Provides the average size of particles in solution. | Increase from ~10-100 nm to ~100-2500 nm over 40 hours. nih.gov |
| Polydispersity Index (PDI) | Measures the broadness of the size distribution. | An increase indicates a more heterogeneous mixture of aggregate sizes. |
| Scattering Intensity | Proportional to the weight-average molar mass of the particles. | An increase in intensity correlates with the formation of larger aggregates. news-medical.net |
| Size Distribution Plot | Visual representation of the different size species present. | Can show a shift from a monomeric peak to larger oligomeric/fibrillar peaks. news-medical.netnih.gov |
Cellular Models for Investigating Tau Peptide (268-282) Pathology
To understand the pathological consequences of tau aggregation within a biological context, researchers utilize cellular models. These models are essential for studying the ability of exogenous tau aggregates, such as those formed from Tau Peptide (268-282), to induce pathology in living cells through a "seeding" mechanism.
A key tool for studying tau pathology is the use of biosensor cell lines, which are engineered to report on the induction of tau aggregation. researchgate.netresearchgate.net A commonly used model is a Human Embryonic Kidney (HEK293) cell line that stably expresses the microtubule-binding repeat domain (RD) of tau. nih.govnih.gov This tau construct often contains a pro-aggregating mutation, such as P301S, which is linked to frontotemporal dementia. researchgate.netnih.gov
To create a "biosensor," the tau RD is fused to two different fluorescent proteins, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP). researchgate.netnih.gov In their basal state, these cells show diffuse fluorescence as the Tau-RD-CFP and Tau-RD-YFP fusion proteins are soluble and distributed throughout the cytoplasm. However, when these cells are exposed to exogenous, pre-formed tau aggregates (seeds)—like fibrils of Tau Peptide (268-282)—these seeds can be taken up by the cells and act as templates. nih.gov They induce the misfolding and co-aggregation of the endogenous Tau-RD-CFP/YFP proteins. researchgate.net This forced aggregation brings the CFP and YFP molecules into very close proximity, enabling FRET to occur. The resulting FRET signal can be quantified using methods like flow cytometry or high-content imaging, providing a direct measure of the "seeding" activity of the applied tau peptide aggregates. researchgate.netnih.gov
| Component | Role in the Assay |
| Cell Line | Human Embryonic Kidney (HEK293) cells are commonly used due to their ease of culture and transfection. nih.gov |
| Expressed Protein | Tau Repeat Domain (RD) containing a pro-aggregating mutation (e.g., P301S). nih.gov |
| Fluorescent Tags | FRET pair, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP). researchgate.net |
| Inducer (Seed) | Exogenously applied, pre-formed aggregates of Tau Peptide (268-282). |
| Detection Method | FRET measured by flow cytometry or fluorescence microscopy. researchgate.net |
| Readout | Percentage of FRET-positive cells or integrated FRET intensity, indicating seeding potency. nih.gov |
Primary Neuronal Culture Models (e.g., Cortical Neurons, DRG Neurons)
Primary neuronal cultures offer a physiologically relevant environment to study the cellular effects of tau peptides. These models allow for direct observation of tau-induced neurotoxicity and pathology in isolated neurons.
Cortical Neurons: Cultures of cortical neurons, often derived from embryonic mice, are a valuable tool. biorxiv.org Introducing tau oligomers or fragments like peptide (268-282) into these cultures can induce pathological changes, including alterations in action potential dynamics, synaptic transmission, and plasticity. nih.gov Studies have shown that aggregated forms of amyloid-beta peptides can trigger the hyperphosphorylation of tau within cultured rat primary septal neurons, leading to its accumulation in the somatodendritic compartment. researchgate.net This system allows researchers to investigate the downstream effects of tau aggregation on neuronal health and function. For instance, expressing an acetylation-mimicking form of tau in primary neurons was found to disrupt the cytoskeletal network. nih.gov
Dorsal Root Ganglion (DRG) Neurons: DRG neurons are a specific type of peripheral nervous system neuron used in research. researchgate.net While much tau research focuses on the central nervous system, DRG neurons provide a model to study the distinct isoforms and functions of tau in the periphery. researchgate.net These neurons express a high-molecular-weight isoform known as "Big tau." researchgate.net Studies using DRG cultures have helped characterize the developmental expression of different tau isoforms and their roles in nerve regeneration. researchgate.net While direct studies using the 268-282 peptide in DRG neurons are less common, these cultures represent a potential system to explore the differential effects of aggregation-prone peptides on various neuronal types.
Table 1: Primary Neuronal Models in Tau Research
| Model System | Organism Source | Key Application in Tau Research | Relevant Findings |
|---|---|---|---|
| Cortical Neurons | Embryonic Mouse/Rat | Studying tau-induced neurotoxicity, synaptic dysfunction, and phosphorylation. biorxiv.orgnih.govresearchgate.net | Aggregated peptides can induce tau hyperphosphorylation and mislocalization. researchgate.net |
| DRG Neurons | Rat | Investigating peripheral tau isoforms ("Big tau") and their role in development and regeneration. researchgate.net | Show a developmental switch from low-molecular-weight tau to "Big tau." researchgate.net |
| Septal Neurons | Rat | Modeling the interaction between amyloid-beta and tau pathology. researchgate.net | Aβ peptides can induce tau phosphorylation and neurotoxicity. researchgate.net |
Assessment of Cellular Aggregation and Seeding Activity
A key pathological feature of tau is its ability to act as a "seed," recruiting soluble tau monomers to form larger, insoluble aggregates. This prion-like propagation is a central focus of tauopathy research. frontiersin.orgnih.gov Assays to measure this activity are crucial for understanding disease progression and for testing inhibitors.
Seeded Aggregation Assays: These assays are fundamental for quantifying the seeding potential of tau species. frontiersin.org A common method involves introducing pre-formed aggregates (seeds), which can be derived from synthetic peptides like Tau (268-282), into cells that express a reporter construct of tau. nih.govnih.gov The reporter is often a fragment of tau, such as the repeat domain (e.g., K18), fused to a fluorescent protein. nih.govplos.org The formation of intracellular fluorescent puncta indicates that the exogenous seeds have successfully recruited and induced the aggregation of the endogenous reporter tau. frontiersin.orgplos.org
Biochemical and Biophysical Techniques: The aggregation process is often monitored in vitro using dyes like Thioflavin T (ThT) or Thioflavin S (ThS), which bind to the β-sheet structures characteristic of amyloid fibrils and emit a fluorescent signal. nih.govupenn.edu This allows for kinetic analysis of aggregation, including the lag phase, growth phase, and plateau. nih.gov Other methods include light-scattering and the use of dyes like Congo Red. upenn.edu
Immunochemical Analysis: The resulting aggregates in cellular models can be further characterized using immunocytochemistry. Antibodies specific to different phosphorylated states of tau (like the AT8 antibody) or conformational epitopes can reveal the pathological transformation of the protein. nih.govrsc.org Western blotting of cell lysates, separated into soluble and insoluble fractions, can quantify the amount of aggregated tau. frontiersin.org
Table 2: Common Assays for Tau Aggregation and Seeding
| Assay Type | Principle | Application |
|---|---|---|
| FRET-Biosensor Cell Assay | Measures Förster Resonance Energy Transfer between fluorescently tagged tau monomers upon aggregation. frontiersin.org | Quantifies seeding activity in living cells. |
| Thioflavin T (ThT) Fluorescence | ThT dye binds to β-sheet structures in amyloid fibrils, leading to a measurable increase in fluorescence. upenn.edu | Monitors the kinetics of in vitro fibrillization. |
| RIPA-Insoluble Fractionation | Uses detergents to separate insoluble, aggregated proteins from soluble proteins, followed by immunoblotting. frontiersin.org | Quantifies the amount of aggregated tau in cell or tissue lysates. |
| Seed Amplification Assays (e.g., RT-QuIC) | Uses pre-formed seeds to amplify the misfolding of recombinant tau in a cyclical reaction. frontiersin.org | Highly sensitive detection of proteopathic tau seeds in biological samples. |
In Vivo Pre-clinical Models for Tauopathy Research Involving Tau Peptide (268-282)
To understand the systemic effects of tau aggregation on behavior and pathology, researchers turn to in vivo models. These models, while not always involving the direct injection of the 268-282 peptide, often express tau constructs where this critical region is central to the resulting pathology. nih.govnih.gov
Evaluation of Aggregation-Dependent Phenotypes and Pathology
In vivo models allow for the comprehensive evaluation of how tau aggregation, driven by sequences like 268-282, leads to functional and pathological consequences.
Behavioral Phenotypes: Cognitive function in mouse models is often assessed using tests like the Morris water maze or Y-maze to measure learning and memory deficits. cyagen.com Motor impairments, relevant to certain tauopathies, can be quantified through rotarod performance or grip strength tests. csic.es In Drosophila, phenotypes such as disrupted circadian rhythm or climbing ability are used as proxies for neurodegeneration. biorxiv.org
Histopathological Analysis: Post-mortem analysis of brain and spinal cord tissue is essential. Immunohistochemistry with antibodies against various forms of tau (e.g., total tau, phospho-tau) is used to visualize the extent and location of tau pathology, including pre-tangles and mature neurofibrillary tangles. slarc.org.cncsic.es Stains like Gallyas silver stain can confirm the presence of fibrillar aggregates. This analysis allows researchers to correlate the burden of tau pathology with the observed behavioral deficits. csic.es
Advanced Structural Biology Techniques Applied to Tau Peptide (268-282)
Determining the high-resolution structure of tau peptides and their aggregates is crucial for understanding the molecular basis of fibril formation and for designing structure-based inhibitors.
Solution and Solid-State NMR for Peptide and Protein Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful technique for studying intrinsically disordered proteins like tau, as it can provide structural information on monomeric, oligomeric, and fibrillar states. nih.gov
Solution NMR: This technique is used to study tau monomers and early-stage, soluble oligomers. nih.govresearchgate.net For the monomeric state, solution NMR can identify regions with a propensity to form specific secondary structures, such as β-strands, which are the building blocks of amyloid fibrils. nih.govresearchgate.net Studies on tau fragments, including those containing the 268-282 sequence, have helped map the regions that are prone to aggregation. researchgate.netmdpi.com
Solid-State NMR (ssNMR): Since large, insoluble aggregates like tau fibrils are not amenable to solution NMR, ssNMR is the primary method for their structural characterization at atomic resolution. nih.govmpg.de By applying ssNMR to fibrils formed from tau fragments (like K19, which contains the 268-282 region) or full-length tau, researchers can determine the core structure of the fibril. mpg.dehep.com.cn These studies have confirmed that the hexapeptide motifs, including VQIINK within the 268-282 sequence, form the stable, β-sheet-rich core of the amyloid fibril. researchgate.netmpg.de ssNMR can reveal how the peptide chains are arranged relative to one another (e.g., parallel, in-register stacking) and identify the specific amino acid residues that form the rigid core versus those that remain flexible. mpg.de
Mass Spectrometry for Post-Translational Modification Profiling
Mass spectrometry has emerged as an indispensable tool for the detailed characterization of post-translational modifications (PTMs) on the Tau protein, providing critical insights into the molecular changes associated with tauopathies. The specific peptide sequence Tau (268-282) is located within the microtubule-binding region (MTBR) of the Tau protein, a domain crucial for its normal function and central to its pathological aggregation. Methodological frameworks for studying this peptide often involve its analysis as part of the larger protein or as a specific fragment generated during proteomic sample preparation.
In research models, the analysis of PTMs on Tau, including the 268-282 region, is typically performed using bottom-up proteomics. This approach involves the enzymatic digestion of the full-length Tau protein or sarkosyl-insoluble Tau aggregates isolated from tissues. nih.gov Trypsin is a commonly used enzyme for this digestion, which cleaves the protein into smaller, more manageable peptides for mass spectrometric analysis. nih.govebi.ac.uknih.govbiorxiv.org The resulting peptide mixture, which would include fragments from the MTBR, is then separated and analyzed.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for this purpose. nih.gov It allows for the separation of complex peptide mixtures followed by the identification and sequencing of individual peptides, and the precise localization of PTMs. High-resolution mass spectrometers, such as the Orbitrap, are frequently employed to accurately measure the mass shifts caused by different PTMs. ebi.ac.ukfrontiersin.orgnih.gov
Advanced quantitative mass spectrometry methods, like the FLEXITau workflow, utilize stable isotope-labeled full-length Tau as an internal standard to enable the absolute quantification of specific Tau peptides and their modified forms. nih.gov This provides a detailed map of the PTM landscape and allows for the comparison of PTM patterns across different disease stages or research models. nih.govyoutube.com For instance, studies have used these methods to compare the Tau PTM profile in mouse models of tauopathy (hTau.P301S and rTg4510) with those in human frontotemporal dementia (FTD) and Alzheimer's disease (AD). nih.gov
Several types of PTMs have been identified in the MTBR of Tau, which encompasses the 268-282 peptide sequence. These modifications are known to alter Tau's structure and function, affecting its ability to bind to microtubules and its propensity to aggregate. vietnamjournal.rumdpi.com Key PTMs identified in this region through mass spectrometry include:
Phosphorylation: This is the most studied PTM on Tau. Mass spectrometry can pinpoint specific serine (S), threonine (T), and tyrosine (Y) residues that are phosphorylated. mdpi.comnih.gov Hyperphosphorylation in the MTBR is a well-established feature of pathological Tau.
Ubiquitination: The attachment of ubiquitin to lysine (B10760008) (K) residues can be detected by mass spectrometry, often identified by a GlyGly-modified lysine remnant after tryptic digestion. nih.gov Ubiquitination has been observed on Tau in late-stage AD and was specifically detected in the first microtubule-binding repeat of rTg4510 mice. nih.govnih.gov
Acetylation: Acetylation of lysine residues is another modification identified by mass spectrometry that can influence Tau's properties. vietnamjournal.runih.gov It is thought to potentially compete with ubiquitination. nih.gov
Methylation: Mass spectrometric analysis has also revealed methylation on lysine and arginine (R) residues of Tau isolated from both healthy and AD brains. nih.govnih.govfrontiersin.org
The combination of enzymatic digestion and high-sensitivity mass spectrometry provides a powerful framework for profiling the complex PTM landscape of the Tau protein, including the functionally significant 268-282 region.
| Parameter | Description | Research Findings |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Used for separation, identification, and sequencing of tryptic peptides from the Tau protein, enabling localization of PTMs. nih.gov |
| Sample Preparation | Enzymatic Digestion | Trypsin is commonly used to digest full-length or aggregated Tau into smaller peptides for MS analysis. nih.govbiorxiv.org Sarkosyl-insoluble Tau is often isolated to enrich for pathological forms. nih.gov |
| Quantitative Method | FLEXITau | A quantitative MS method using a stable isotope-labeled full-length Tau internal standard to map and quantify PTMs across different models and disease stages. nih.gov |
| Identified PTMs in MTBR | Phosphorylation | Identified as a major PTM driving Tau aggregation in mouse models (hTau.P301S, rTg4510) and human tauopathies. nih.govmdpi.com |
| Ubiquitination | Detected on lysine residues within the MTBR, particularly in later stages of disease. nih.govnih.gov | |
| Acetylation | Identified on lysine residues; may compete with ubiquitination. vietnamjournal.runih.gov | |
| Methylation | Found on lysine and arginine residues in Tau from both healthy and diseased brains. nih.govfrontiersin.org |
Research Directions in Inhibiting Tau Peptide 268 282 Aggregation
Design Principles for Peptide-Based Aggregation Inhibitors Targeting the (268-282) Hotspot
The design of peptide-based inhibitors leverages the specific amino acid sequence of the aggregation-prone region to create molecules that can bind to and disrupt the self-assembly process. hep.com.cnnih.gov These inhibitors are often developed based on the structure of the amyloid-forming segments themselves. nih.gov
A significant challenge in developing peptide-based therapeutics is their susceptibility to degradation by proteases in the body. To overcome this, researchers have engineered retro-inverso peptides, which are composed of D-amino acids (the mirror image of the natural L-amino acids) and have a reversed backbone sequence. nih.gov This dual modification of stereochemistry and backbone direction interferes with enzyme-substrate recognition, making them highly resistant to proteolysis and thus more stable. nih.gov
D-enantiomeric peptides are considered suitable for in vivo applications due to their stability against proteases and lower immunogenicity compared to L-peptides. nih.gov For instance, the D-peptide MMD3 and its retro-inverso form, MMD3rev, were identified through mirror-image phage display and shown to inhibit the fibrillization of the PHF6* (²⁷⁵VQIINK²⁸⁰) peptide, the Tau repeat domain, and full-length Tau. nih.gov Another novel retro-inverso D-amino peptide, RI-AG03, demonstrated approximately 94% inhibition of Tau aggregation at an equimolar concentration in one study. nih.gov The enhanced stability and potential for oral administration and blood-brain barrier penetration make these peptides promising therapeutic agents. nih.gov
The Tau protein has two primary aggregation-promoting regions, or "hotspots": ²⁷⁵VQIINK²⁸⁰ (also known as PHF6*) and ³⁰⁶VQIVYK³¹¹ (PHF6). nih.govsciencealert.com While many inhibitors target one or the other, a more comprehensive therapeutic strategy involves targeting both hotspots simultaneously. nih.govntu.ac.uk This dual-targeting approach is significant because it addresses both domains that stimulate Tau aggregation, potentially leading to more effective treatments. sciencealert.comntu.ac.uk
The peptide inhibitor RI-AG03 was specifically developed to be effective against both of these zipper-like regions of the Tau protein. nih.govsciencealert.com This makes it a unique candidate, as previous inhibitors have typically focused on only one hotspot. ntu.ac.uk By blocking both aggregation-prone sites, such dual-action inhibitors could suppress the aggregation of multiple Tau isoforms, a crucial feature for treating a range of tauopathies. nih.gov The development of multitargeted ligands is seen as a remarkably efficient strategy for potential Alzheimer's disease therapeutics. nih.gov
| Inhibitor | Type | Target Hotspot(s) | Reported Efficacy |
|---|---|---|---|
| RI-AG03 | Retro-inverso D-Peptide | ²⁷⁵VQIINK²⁸⁰ and ³⁰⁶VQIVYK³¹¹ (Dual-Targeting) | ~94% inhibition of Tau aggregation at equimolar concentration. nih.gov |
| MMD3/MMD3rev | D-Peptide/Retro-inverso D-Peptide | ²⁷⁵VQIINK²⁸⁰ | Inhibited in vitro fibrillization of PHF6* peptide and full-length Tau. nih.gov |
| MINK/WINK | Peptide | ²⁷⁵VQIINK²⁸⁰ | Inhibited fibril formation of full-length Tau. nih.gov |
Understanding the atomic-resolution structure of the Tau aggregation hotspots is crucial for the rational design of potent inhibitors. nih.govhep.com.cn The crystal structure of the amyloid core can serve as a template for designing inhibitors that cap the ends of fibrils, preventing their elongation. hep.com.cn Techniques like cryo-electron microscopy (cryo-EM) and MicroED have revealed the structures of the VQIINK segment, enabling the design of highly specific inhibitors. nih.gov
This structure-based approach involves identifying key interfaces in the aggregated structure and designing peptides that block these sites. nih.gov For example, based on the VQIINK structure, inhibitors named MINK and WINK were designed by incorporating specific amino acids (methionine or tryptophan) to block one interface and an arginine to disrupt another. nih.gov Computational methods, such as RosettaDesign and iterative machine learning, are also employed to design and identify novel peptide and small molecule inhibitors with high accuracy and specificity for different Tau fibril polymorphs. nih.govbiorxiv.org This approach allows for the targeting of specific hydrophobic pockets on the fibril surface, such as the one adjacent to the PHF6 motif. biorxiv.org
Mechanisms of Inhibition by Peptide-Based Agents
Peptide-based inhibitors can interfere with Tau aggregation through several mechanisms, primarily by disrupting the formation of the stable cross-β structures that characterize amyloid fibrils. hep.com.cn These agents can act at different stages of the aggregation pathway, including stabilizing the monomer, preventing the formation of a nucleus, or blocking the elongation of existing fibrils. hep.com.cn
Amyloid fibrils are stabilized by a structure known as a "steric zipper," where the side chains of amino acids from opposing β-sheets interdigitate tightly, like the teeth of a zipper. nih.govnih.gov These dry, tightly packed interfaces are formed by short, aggregation-prone sequences like VQIINK. nih.govnih.gov A key mechanism of inhibition is to prevent the formation of this steric zipper.
Peptide inhibitors can be designed to bind to the amyloidogenic segment and physically block the interfaces required for zipper formation. nih.gov For instance, the inhibitors MINK and WINK were designed with charged residues at their ends to promote electrostatic attraction to the fibril, while other residues were chosen to sterically hinder the packing of the β-sheets. nih.gov Some D-peptides have been proposed to work via a "strain-relief" mechanism; they assemble along the Tau fibril, forming their own amyloid-like structure that is constrained by the Tau template. biorxiv.org This creates torsional strain that is ultimately relieved by the disassembly of the Tau fibril. biorxiv.org
The aggregation process involves the transition of the normally unfolded Tau protein into a β-sheet-rich conformation. nih.gov Once a small aggregate or "nucleus" forms, it can rapidly elongate by recruiting and converting more Tau monomers. rsc.org A primary strategy for inhibition is to "cap" the growing ends of these fibrils to halt further elongation. hep.com.cnacs.org
Macrocyclic β-sheet peptides have been designed to mimic a β-sheet structure, allowing them to bind to the ends of growing Tau aggregates through hydrogen-bonding interactions. acs.org However, these inhibitors contain a molecular template that blocks further hydrogen bonding, effectively preventing the addition of new Tau peptides and stopping β-sheet elongation. acs.org Other inhibitors divert the aggregation pathway towards the formation of large, amorphous (non-fibrillar) aggregates instead of the highly structured, β-sheet-rich fibrils, as observed with the D-peptide MMD3. nih.gov This prevents the formation of the pathogenic fibrillar species.
Small Molecule Modulators of Tau Peptide (268-282) Aggregation
The aggregation of the Tau protein, driven by key sequences within its microtubule-binding domain (MTBD) such as the 268-282 peptide region, is a central pathological feature of numerous neurodegenerative diseases known as tauopathies. nih.gov This specific region is part of the R2 and R3 repeats and contains aggregation-prone hexapeptide motifs that are critical for the formation of neurofibrillary tangles (NFTs). nih.govmdpi.comyoutube.com Consequently, the development of small molecules that can inhibit or modulate the aggregation of this peptide sequence is a significant area of therapeutic research. nih.govnih.gov
A variety of small molecules have been investigated for their ability to interfere with the Tau aggregation process. These compounds often work by binding to monomeric Tau to stabilize a non-aggregation-prone conformation, preventing protein-protein interactions, or diverting the aggregation pathway toward non-toxic species. nih.govresearchgate.netsemanticscholar.org
Research has identified several classes of small molecules with anti-aggregation properties:
Phenothiazines : Compounds like methylene (B1212753) blue and its derivative, leuco-methylthioninium bis(hydromethanesulfonate) (LMTM), have demonstrated the ability to reduce Tau aggregation in various models. nih.gov
Polyphenols : Natural compounds such as epigallocatechin-3-gallate (EGCG), curcumin, and baicalein (B1667712) have been shown to inhibit Tau aggregation and disrupt pre-formed fibrils (PFFs). nih.govnih.gov EGCG, for instance, appears to target multiple binding sites on Tau, redirecting its aggregation to off-pathway, non-toxic structures. nih.gov
Other Heterocyclic Compounds : High-throughput screening has identified novel drug-like fragments and lead-like compounds that bind to monomeric Tau and reduce its aggregation in both in vitro and cellular assays. researchgate.netnih.gov Some inhibitors are thought to target cysteine residues (C291 and C322) that can form intermolecular disulfide bonds promoting aggregation. nih.gov
The following table summarizes selected small molecules investigated for their potential to inhibit Tau aggregation.
| Compound Class | Example Molecule | Proposed Mechanism of Action | Tested Tau Constructs |
|---|---|---|---|
| Phenothiazines | Methylene Blue / LMTM | Prevents protein-protein interactions, reducing aggregation. nih.gov | Various, including full-length Tau. nih.gov |
| Polyphenols | Epigallocatechin-3-gallate (EGCG) | Targets multiple binding sites, diverting aggregation to non-toxic off-pathway structures. nih.gov | Artificial and natural Tau variants. researchgate.net |
| Polyphenols | Curcumin | Reduces tauopathy and prevents aggregation in vitro. nih.gov | Animal models and in vitro assays. nih.gov |
| Peptides | Dp (D-TLKIVWGKKKC) | Binds to β-strands of Tau protein, inhibiting phosphorylation and fiber formation. acs.org | Tau protein in cell models. acs.org |
| Peptides | Hepta-histidines (7H) | Inhibits R3-Tau aggregation in a dose-dependent manner. nih.gov | R3-Tau fragment, human neurons from iPS-cells. nih.gov |
Immunotherapeutic Strategies Targeting Aggregation-Prone Tau Regions
Immunotherapy represents a highly targeted approach to combat Tau pathology by using antibodies to identify and promote the clearance of pathological Tau species. nih.govlidsen.com Strategies are divided into active immunization, which involves administering a Tau-related antigen to stimulate the patient's own immune system, and passive immunization, which involves the direct administration of monoclonal antibodies. lidsen.com The aggregation-prone regions of Tau, such as the sequence encompassing amino acids 268-282, are prime targets for these therapies because they form the structural core of Tau fibrils. digitellinc.com
The goal of these immunotherapies is often to block the "prion-like" propagation of Tau pathology, where extracellular Tau aggregates are taken up by healthy neurons, seeding further aggregation. nih.govcbs.dk Antibodies can intercept these extracellular seeds, preventing their uptake and subsequent templated misfolding of native intracellular Tau. nih.govfrontiersin.org
Key findings in this area include:
Antibodies targeting the microtubule-binding region (MTBR) have shown greater efficacy in inhibiting Tau seeding compared to those targeting the N-terminus. nih.gov
Specifically, an antibody targeting acetylated lysine (B10760008) at position 280 (acK280), which lies within the 268-282 peptide region, was found to be highly potent in inhibiting Tau seeding derived from Alzheimer's disease brain extracts. nih.gov The acetylation of K280 is believed to create a seed-competent form of the protein. nih.gov
Screening of monoclonal antibodies using cell-based biosensor assays has identified several candidates, such as HJ8.5, that effectively block the seeding activity of Tau aggregates. nih.gov In mouse models, these antibodies were shown to reduce hyperphosphorylated and aggregated Tau. nih.govcbs.dk
The table below details specific immunotherapeutic agents and their targets.
| Therapy/Antibody | Target Epitope/Region | Key Research Finding | Approach |
|---|---|---|---|
| Antibody C (in study) | acK280 (acetylated Lysine-280) | Showed the greatest inhibition of Tau aggregation and seeding compared to other tested antibodies. nih.gov | Passive |
| HJ8.5 | Tau repeat domain | Effectively blocked seeding activity in vitro and reduced aggregated Tau in vivo. nih.gov | Passive |
| HJ9.3 | Epitope 306-321 (within repeat domain) | Blocks the uptake of Tau aggregates into recipient cells. nih.govfrontiersin.org | Passive |
| Nb3.1 | A peptide sequence within the structured core of Tau fibrils. digitellinc.com | Binds to aggregate forms of Tau, including oligomeric and fibrillar structures. digitellinc.com | Passive (nanobody fragment) |
| AADvac1 | Conformational epitopes on mis-disordered Tau. frontiersin.org | An active vaccine that elicits an IgG response against pathological forms of Tau. lidsen.comfrontiersin.org | Active |
Approaches to Modulate Post-Translational Modifications as an Anti-Aggregation Strategy
The Tau protein undergoes numerous post-translational modifications (PTMs), including phosphorylation, acetylation, ubiquitination, and glycosylation, which play a critical role in regulating its function, degradation, and aggregation potential. nih.govnih.gov Pathological Tau is often characterized by hyperphosphorylation, but the relationship between PTMs and aggregation is complex; modifications at different sites can have opposing effects. nih.govcapes.gov.br Modulating these PTMs presents a sophisticated strategy to prevent the initial steps of Tau aggregation. mdpi.com
While hyperphosphorylation is generally considered a driver of Tau aggregation by causing its detachment from microtubules, research has revealed a more nuanced picture. nih.govyoutube.com
Inhibitory Phosphorylation : Phosphorylation at specific sites within the MTBD can inhibit Tau aggregation. For example, studies have shown that phosphorylation at Serine 305 (S305) or Tyrosine 310 significantly inhibits both Tau seeding and aggregation. nih.govyoutube.com This suggests that targeting kinases or phosphatases to maintain phosphorylation at these protective sites could be a valid therapeutic approach. nih.gov Conversely, phosphorylation at other sites, like Serine 262, has also been shown to inhibit aggregation and microtubule binding. youtube.com
Pro-Aggregation Modifications : Other PTMs can promote aggregation. Acetylation of lysine residues within the MTBR, such as K280, can neutralize the positive charge in this region, leading to the formation of seed-competent Tau monomers. nih.gov This makes the enzymes responsible for these modifications, such as acetyltransferases, potential therapeutic targets.
Therapeutic strategies in this domain focus on targeting the enzymes that control Tau's PTM state, such as kinases (e.g., GSK3β), phosphatases, acetyltransferases, and O-GlcNAcase. mdpi.commdpi.com
The following table outlines the effects of specific PTMs on Tau aggregation.
| Modification | Specific Residue(s) | Effect on Aggregation | Therapeutic Implication |
|---|---|---|---|
| Phosphorylation | Serine 305 (S305) | Inhibitory; significantly inhibits Tau seeding and aggregation. nih.gov | Promoting phosphorylation at this site could be protective. nih.gov |
| Phosphorylation | Tyrosine 310 (Y310) | Inhibitory; attenuates fibrillization of the aggregation-prone MTBD. youtube.com | Targeting kinases/phosphatases to affect Y310 phosphorylation. youtube.com |
| Phosphorylation | Serine 262 (S262) | Inhibitory; plays a dominant role in disrupting Tau's ability to aggregate. youtube.com | Revisiting the role of kinases that regulate PTMs at this site. youtube.com |
| Acetylation | Lysine 280 (K280) | Promotes aggregation; creates a seed-competent species. nih.gov | Inhibiting acetyltransferases or targeting acK280 with immunotherapy. nih.gov |
| O-GlcNAc glycosylation | Multiple sites | Generally reduces phosphorylation, which can indirectly inhibit aggregation. mdpi.com | Enhancing O-GlcNAc glycosylation by inhibiting O-GlcNAcase. mdpi.com |
Future Perspectives in Tau Peptide 268 282 Research
Deeper Understanding of the Interplay between Multiple Post-Translational Modifications and Aggregation
The aggregation of Tau is not a simple process of monomer self-assembly but is intricately regulated by a complex array of post-translational modifications (PTMs). jdigitaldiagnostics.comrsc.org While hyperphosphorylation has historically received the most attention, it is now clear that a "PTM code" involving modifications like acetylation, ubiquitination, methylation, glycosylation, and truncation dictates Tau's structural and functional fate. bmbreports.orgnih.gov Future research must move beyond studying these PTMs in isolation and focus on the complex crosstalk between them. bmbreports.org
For instance, modifications of lysine (B10760008) residues, such as acetylation and ubiquitination, are emerging as equally important as phosphorylation in regulating tauopathy. bmbreports.org Acetylation by enzymes like p300/CBP can influence Tau's aggregation propensity, and there is evidence of a competitive relationship between acetylation and ubiquitination at certain lysine residues, which can determine whether Tau is targeted for degradation or aggregation. bmbreports.org Similarly, O-GlcNAcylation and phosphorylation often have an inverse relationship, and understanding this balance is crucial. rsc.org The region around peptide 268-282 contains several residues susceptible to these modifications.
Future studies will need to employ advanced mass spectrometry techniques to map the combinatorial PTM patterns on Tau molecules in different disease states. rsc.org Investigating how a specific PTM at one site influences another modification at a distant site, and how this combination affects the conformation and aggregation propensity of the 268-282 region, will be paramount. This deeper understanding could reveal why Tau aggregates in specific cellular populations and stages of disease, potentially unveiling novel therapeutic targets. jdigitaldiagnostics.com
Table 1: Key Post-Translational Modifications and Their Potential Interplay in Tau Aggregation
| Modification | Primary Effect on Tau | Potential Interplay with Other PTMs | Relevance to Aggregation |
|---|---|---|---|
| Phosphorylation | Reduces microtubule binding affinity; promotes a conformation prone to aggregation. nih.govoaepublish.com | Can be inhibited by O-GlcNAcylation; may promote or inhibit other PTMs like acetylation at different sites. rsc.org | Considered a key event that can trigger the pathological aggregation cascade. nih.gov |
| Acetylation | Neutralizes lysine's positive charge, potentially inhibiting degradation and promoting aggregation. bmbreports.org | May compete with ubiquitination on lysine residues, shifting the balance from degradation to aggregation. bmbreports.org | Found to be extensive in the microtubule-binding domain (MBD), which includes the 268-282 region. bmbreports.org |
| Ubiquitination | Typically targets proteins for proteasomal degradation. bmbreports.orgrsc.org | Pathological ubiquitination can occur on already aggregated Tau, possibly after phosphorylation and glycosylation. rsc.org | If the proteasome is impaired, ubiquitinated Tau can accumulate and contribute to aggregates. bmbreports.org |
| O-GlcNAcylation | Generally considered protective; inhibits aggregation. rsc.org | Often shows a reciprocal relationship with phosphorylation; lower levels of O-GlcNAcylation are seen in AD brains. rsc.org | Reduced levels may lead to increased hyperphosphorylation and subsequent aggregation. rsc.org |
| Truncation | Cleavage of Tau by caspases and other proteases can generate fragments that are highly prone to aggregation. nih.govmdpi.com | Can be triggered by upstream pathological events; exposes aggregation-prone domains. | Certain truncated forms can self-assemble into filaments more readily than full-length Tau. mdpi.com |
High-Resolution Structural Determination of Tau Peptide (268-282) Aggregates in various Tauopathy Strains
A significant breakthrough in neurodegenerative disease research has been the use of cryogenic electron microscopy (cryo-EM) to solve the high-resolution structures of Tau filaments isolated directly from the brains of patients with different tauopathies. mdpi.comfrontiersin.org These studies have revealed that while all are composed of Tau protein, the fibrils in Alzheimer's disease (AD), Pick's disease (PiD), chronic traumatic encephalopathy (CTE), and corticobasal degeneration (CBD) have distinct, disease-specific conformational folds. frontiersin.org These unique structures are referred to as "tauopathy strains."
The core of these fibrils invariably involves the microtubule-binding repeats, including the R2 domain containing the 268-282 peptide sequence. mdpi.commdpi.com For example, the 275VQIINK280 motif is a critical component of the β-sheet core in fibrils from 4R tauopathies. nih.gov The structural differences between strains, even in diseases that involve the same Tau isoforms (like AD and CTE), suggest that other factors, such as PTMs or cellular environment, must influence the final fibril structure. frontiersin.org
Future research must focus on determining more of these high-resolution structures from a wider range of tauopathies. mdpi.com A key goal is to understand precisely how the Tau peptide (268-282) and its surrounding residues contribute to the unique folds of each strain. Comparing the structures will illuminate why PiD, a 3R tauopathy, has a different fibril core from 4R tauopathies like CBD. frontiersin.org Furthermore, resolving the structure of the loosely associated "fuzzy coat" that surrounds the fibril core, which is often rich in PTMs, is essential for a complete picture of the aggregate. mdpi.com This structural information is not merely academic; it is vital for the rational design of diagnostic imaging agents and therapeutic inhibitors that are specific to the most toxic strains. mdpi.com
Table 2: Tauopathy Strains and Fibril Core Characteristics
| Tauopathy | Primary Tau Isoforms | Known Structural Features of the Fibril Core |
|---|---|---|
| Alzheimer's Disease (AD) | 3R and 4R frontiersin.org | C-shaped fold involving residues from R2, R3, R4, and the post-repeat region. mdpi.comfrontiersin.org |
| Pick's Disease (PiD) | 3R frontiersin.org | Different, more compact fold involving R1, R3, and R4; R2 is absent. frontiersin.org |
| Corticobasal Degeneration (CBD) | 4R frontiersin.org | Complex fold involving R2, R3, R4, and post-repeat regions, creating a cavity containing a non-proteinaceous molecule. frontiersin.org |
| Chronic Traumatic Encephalopathy (CTE) | 3R and 4R frontiersin.org | Similar to CBD but with a different conformation and a hydrophobic cavity. Involves R1, R2, R3, and R4. frontiersin.org |
Development of More Physiologically Relevant In Vitro and In Vivo Models
Progress in understanding and treating tauopathies has been hampered by the limitations of existing experimental models. ub.edu Many animal models rely on the overexpression of mutated forms of Tau, which does not accurately represent the sporadic nature of most human tauopathies. ub.edu Similarly, traditional 2D cell cultures lack the complex cellular interactions of the human brain. frontiersin.org
The future of research on Tau peptide (268-282) depends on the development and adoption of more physiologically relevant models. These include:
3D Human iPSC-Derived Models: Three-dimensional cerebral organoids and microfluidic "brain-on-a-chip" platforms generated from induced pluripotent stem cells (iPSCs) of patients are a major step forward. frontiersin.org These models can recapitulate complex features of the brain environment, including the presence of multiple cell types (neurons, astrocytes, microglia) and the formation of both amyloid-β plaques and phosphorylated Tau aggregates. frontiersin.org
Advanced Biosensor Cells: Cell lines engineered to report on the seeding activity of pathological Tau are valuable tools. ub.edu Improving these systems to be sensitive to different tauopathy strains and to better mimic the downstream cytotoxic events will enhance their utility for research and high-throughput drug screening.
Sporadic Tauopathy Models: There is a critical need for animal models that develop Tau pathology sporadically, without relying on genetic mutations. This would allow for the study of risk factors and the earliest stages of disease initiation, providing a more relevant platform for testing preventative strategies.
These advanced models will allow researchers to study the aggregation of Tau, initiated by fragments like peptide 268-282, in a context that more closely mirrors the human brain. frontiersin.org They will enable investigation into cell-to-cell propagation of Tau seeds and the role of glial cells in the pathological process, aspects that are difficult to study in simpler systems. nih.gov
Table 3: Comparison of Model Systems for Tau Research
| Model System | Advantages | Limitations | Relevance for Tau (268-282) Research |
|---|---|---|---|
| Recombinant Protein | Allows for detailed biophysical and structural studies of aggregation in a controlled environment. acs.org | Lacks cellular context, PTMs, and interactions with other proteins. mdpi.com | Ideal for studying the intrinsic aggregation propensity of the peptide and the direct effect of inhibitors. |
| 2D Cell Culture | High-throughput screening is possible; allows for basic mechanistic studies. ub.edu | Lacks 3D architecture and cellular diversity of the brain. frontiersin.org | Useful for initial testing of inhibitors and studying basic cellular responses to Tau seeds. |
| Transgenic Animals | Allows for the study of pathology in a whole, living organism, including behavioral outcomes. nih.gov | Often rely on overexpression of mutant Tau, which may not model sporadic disease. ub.edu | Can be used to test the in vivo efficacy and pharmacokinetics of aggregation inhibitors targeting the 268-282 region. |
| 3D Organoids/Microfluidics | More closely mimics human brain complexity, cellular diversity, and architecture; can use patient-derived cells. frontiersin.org | Can have batch-to-batch variability; often lacks vascularization and a mature immune system. frontiersin.org | Provides the most physiologically relevant in vitro system to study strain-specific aggregation and cell-to-cell spread. |
Novel Strategies for Design and Optimization of Tau Aggregation Inhibitors
Given the central role of aggregation-prone sequences like the 275VQIINK280 motif, a key future direction is the development of novel therapeutics that directly inhibit this process. nih.gov Early attempts with general anti-aggregation compounds have had limited success, leading to more refined, structure-based design strategies. acs.org
Future strategies will likely focus on several innovative approaches:
Peptide-Based Inhibitors: Designing peptides that specifically target and cap the aggregation hotspots on Tau is a promising strategy. nih.govelsevierpure.com For example, the retro-inverso D-peptide RI-AG03 was designed to target both the 275VQIINK280 and 306VQIVYK311 motifs simultaneously. researchgate.net This approach prevents the recruitment of further Tau monomers and blocks fibril elongation. elsevierpure.com Future work will involve optimizing the stability, cell permeability, and blood-brain barrier penetration of such peptides.
Structure-Based Small Molecule Design: As high-resolution structures of different tauopathy strains become available, it will be possible to design small molecules that fit into specific pockets and crevices of the fibril core, thereby blocking its extension or destabilizing it. mdpi.comacs.org This offers the potential for developing strain-specific inhibitors.
Targeting Early-Stage Aggregates: Research suggests that soluble oligomers, rather than large insoluble fibrils, may be the most toxic species. mdpi.com A novel strategy involves developing compounds that target the very early stages of aggregation, before stable oligomers are formed. uu.nl This could involve molecules designed to maintain Tau in its native, unfolded state or to bind transiently exposed hydrophobic patches.
Proximity-Inducing Modulators: An emerging frontier is the use of technologies like proteolysis-targeting chimeras (PROTACs). acs.org A PROTAC could be designed with one end binding to pathological Tau aggregates and the other recruiting an E3 ubiquitin ligase, thereby tagging the aggregate for destruction by the cell's own proteasome machinery. acs.org
The optimization of these inhibitors will require a multi-pronged approach, using biophysical assays with recombinant peptide 268-282, testing in advanced cell models and organoids, and finally, validation in physiologically relevant animal models of tauopathy. researchgate.net
Table 4: Emerging Strategies for Tau Aggregation Inhibition
| Strategy | Mechanism of Action | Example/Concept | Future Challenges |
|---|---|---|---|
| Peptide Inhibitors | Competitively bind to aggregation hotspots (e.g., 275VQIINK280) to block fibril elongation. nih.gov | RI-AG03, a D-peptide targeting both PHF6* and PHF6 motifs. elsevierpure.comresearchgate.net | Improving bioavailability and CNS penetration. |
| Structure-Based Small Molecules | Designed to dock onto the specific 3D structure of a tauopathy strain's fibril core, blocking further monomer addition. mdpi.com | Phenylthiazolyl-hydrazides, Methylene (B1212753) blue derivatives. acs.org | Achieving high specificity for Tau aggregates over other proteins and for specific strains. |
| Targeting Aggregation Precursors | Stabilize the non-aggregating monomeric state or bind to early, dynamic precursors to prevent oligomerization. uu.nl | Peptides designed with specific ratios of flexible, aliphatic, and aromatic residues. uu.nl | Identifying and structurally characterizing the transient, early-stage aggregates to be targeted. |
| Proximity-Inducing Modulators (e.g., PROTACs) | Use a bifunctional molecule to bring pathological Tau into proximity with cellular degradation machinery (e.g., ubiquitin ligases). acs.org | A quinoxaline-based PROTAC that recruits the CRBN E3 ligase to Tau. acs.org | Ensuring specific targeting of pathological vs. physiological Tau; delivery across the blood-brain barrier. |
Q & A
Q. How is the trifluoroacetate (TFA) counterion introduced during the synthesis of Tau Peptide (268-282)?
The TFA counterion is incorporated during peptide purification via reversed-phase high-performance liquid chromatography (RP-HPLC). After solid-phase synthesis, the peptide is cleaved from the resin using a TFA-based cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). During RP-HPLC purification, TFA in the mobile phase (0.1% v/v) ion-pairs with charged peptide residues, forming a stable salt. Lyophilization finalizes the product as a TFA salt .
Q. What are the recommended protocols for solubilizing Tau Peptide (268-282) Trifluoroacetate?
Due to TFA’s acidity, peptides may require pH adjustment for solubility:
Q. How can residual TFA content be quantified in peptide batches?
Follow USP 〈503.1〉 guidelines:
- Ion chromatography (IC) : Direct measurement of TFA anions using a conductivity detector.
- Nuclear magnetic resonance (NMR) : Compare integration ratios of TFA’s signals to peptide protons. Typical residual TFA levels range from 5–15% by weight .
Advanced Research Questions
Q. How does TFA influence circular dichroism (CD) spectroscopy data for Tau Peptide (268-282)?
TFA’s low pH (<3) can alter peptide secondary structure. For accurate CD analysis:
Q. What experimental strategies mitigate TFA interference in liquid chromatography–mass spectrometry (LC-MS) analysis?
TFA suppresses ionization in electrospray ionization (ESI)-MS. Solutions include:
- Post-column modification : Add 50–100 mM acetic acid to the eluent post-column to displace TFA anions and enhance signal intensity .
- Alternative ion-pairing agents : Replace TFA with formic acid (0.1% v/v) during LC-MS optimization .
Q. How should researchers address batch-to-batch variability in TFA content during functional assays?
Q. What are the implications of TFA’s hydrophobicity in surface-binding studies (e.g., protein-peptide interactions)?
TFA can non-specifically adsorb to hydrophobic surfaces, confounding binding measurements. To minimize artifacts:
- Use surface plasmon resonance (SPR) with a reference flow cell coated with TFA alone.
- Pre-treat surfaces with blocking agents (e.g., BSA) after immobilizing the peptide .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported bioactivity of this compound across studies?
Potential factors include:
- TFA-induced pH effects : Ensure assay buffers are pH-balanced post-solubilization.
- Aggregation states : Characterize peptide oligomerization via dynamic light scattering (DLS).
- Salt form comparisons : Re-test activity using alternative counterions (e.g., acetate, chloride) to isolate TFA-specific effects .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
